![molecular formula C18H18N4O2 B2942534 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide CAS No. 922850-46-2](/img/structure/B2942534.png)
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds with an indole nucleus, similar to the one present in 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, have shown inhibitory activity against influenza A and other viruses . The indole moiety’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Properties
Indole derivatives, including those with structures akin to 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide, have been evaluated for their anti-inflammatory properties. These compounds have shown promise in in vivo studies for reducing inflammation, which is crucial in the treatment of various chronic diseases .
Anticancer Potential
The indole core is a prevalent feature in many synthetic drug molecules due to its biological activity. Research has indicated that indole derivatives can be effective in the treatment of cancer cells . The structural similarity of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide to these bioactive compounds suggests potential applications in cancer therapy .
Antimicrobial Efficacy
Indole derivatives have been recognized for their antimicrobial efficacy . Studies have shown that compounds with an indole scaffold can be potent against a broad range of bacteria, including Mycobacterium tuberculosis, which is responsible for tuberculosis . This suggests that 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide could be explored for its antimicrobial applications.
Antidiabetic Activity
The indole nucleus has been found in various compounds with antidiabetic activity . These compounds can play a role in managing blood sugar levels and treating diabetes. The structural features of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide may offer a foundation for developing new antidiabetic medications .
Antitubercular Activity
Indole derivatives have also been investigated for their antitubercular activity . Compounds derived from indole have been tested against various strains of Mycobacterium, showing promising results in vitro. This highlights the potential of 4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide in the development of new treatments for tuberculosis .
Eigenschaften
IUPAC Name |
4-[(1-ethylindol-3-yl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-18(24)20-13-9-7-12(8-10-13)17(19)23/h3-11H,2H2,1H3,(H2,19,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHTXMAQVCRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1-ethyl-1H-indol-3-yl)ureido)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.